molecular formula C20H25NO B458994 3-Methyl-2,6-bis(4-methylphenyl)piperidin-4-ol

3-Methyl-2,6-bis(4-methylphenyl)piperidin-4-ol

Cat. No.: B458994
M. Wt: 295.4g/mol
InChI Key: XUTBFEKNQJBEOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-2,6-bis(4-methylphenyl)piperidin-4-ol is a chemical compound belonging to the piperidinol family This compound is characterized by its piperidine ring structure, substituted with methyl and phenyl groups

Properties

Molecular Formula

C20H25NO

Molecular Weight

295.4g/mol

IUPAC Name

3-methyl-2,6-bis(4-methylphenyl)piperidin-4-ol

InChI

InChI=1S/C20H25NO/c1-13-4-8-16(9-5-13)18-12-19(22)15(3)20(21-18)17-10-6-14(2)7-11-17/h4-11,15,18-22H,12H2,1-3H3

InChI Key

XUTBFEKNQJBEOI-UHFFFAOYSA-N

SMILES

CC1C(CC(NC1C2=CC=C(C=C2)C)C3=CC=C(C=C3)C)O

Canonical SMILES

CC1C(CC(NC1C2=CC=C(C=C2)C)C3=CC=C(C=C3)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2,6-bis(4-methylphenyl)piperidin-4-ol typically involves the condensation of appropriate ketones, aldehydes, and ammonium acetate. The reaction is carried out in a solvent such as benzene, with triethylamine acting as a base. The process involves the following steps:

    Condensation Reaction: The starting materials, including ketones and aldehydes, are mixed in a 1:2:1 ratio with ammonium acetate.

    Cyclization: The mixture undergoes cyclization to form the piperidine ring.

    Reduction: The intermediate product is then reduced to yield the final piperidinol compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2,6-bis(4-methylphenyl)piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the piperidinol structure.

    Substitution: The phenyl and methyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), alkylating agents.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of more reduced piperidinol derivatives.

    Substitution: Formation of substituted phenyl or methyl derivatives.

Scientific Research Applications

3-Methyl-2,6-bis(4-methylphenyl)piperidin-4-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-2,6-bis(4-methylphenyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-2,6-bis(4-methylphenyl)piperidin-4-ol stands out due to its specific substitution pattern on the piperidine ring, which imparts unique chemical and biological properties. Its methyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.

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